Dotriacontanedioic acid
Overview
Description
Dotriacontanedioic acid , also known as triacontanedioic acid , is a long-chain dicarboxylic acid. Its chemical formula is C<sub>32</sub>H<sub>62</sub>O<sub>4</sub> . The compound consists of a linear hydrocarbon chain with two carboxylic acid functional groups at the ends. It is classified as an alkane dicarboxylic acid due to its saturated carbon backbone and two carboxyl groups.
Synthesis Analysis
Dotriacontanedioic acid can be synthesized through various methods, including:
- Oxidation of alkanes : It can be obtained by oxidizing the corresponding alkane (triacontane) using strong oxidizing agents.
- Kolbe-Schmitt reaction : This involves the reaction of sodium triacontanoate with carbon dioxide to form the diacid.
Molecular Structure Analysis
The molecule consists of a 32-carbon alkane chain with two carboxylic acid groups at the terminal carbons. The systematic IUPAC name for dotriacontanedioic acid is triacontanedioic acid . Its linear structure is as follows:
H
|
H - (CH₂)₃₀ - COOH
|
H
Chemical Reactions Analysis
Dotriacontanedioic acid participates in various reactions:
- Esterification : It can react with alcohols to form esters.
- Amidation : Reaction with ammonia or amines yields amides.
- Decarboxylation : Under certain conditions, it can lose a carboxyl group to form the corresponding alkane.
Physical And Chemical Properties Analysis
- Melting Point : Dotriacontanedioic acid melts in the range of 65-70°C .
- Boiling Point : The boiling point is approximately 467°C .
- Solubility : It is insoluble in water due to its hydrophobic nature.
- Vapor Pressure : The vapor pressure is less than 1 mmHg at 20°C .
- Density : The vapor density is 15.6 (compared to air).
Scientific Research Applications
Alpha-Amylase Inhibitory Activity
Dotriacontanedioic acid, isolated from Phyllanthus amarus, exhibits alpha-amylase inhibitory properties, contributing to the plant's potential in treating diabetes. This compound has been identified as a significant contributor to the alpha-amylase inhibition activity of the plant extract, showcasing its relevance in diabetes management (Ali, Houghton, & Soumyanath, 2006).
Dimeric Glycerophospholipid Synthesis
Dotriacontanedioic acid is utilized in the chemical synthesis of dimeric glycerophospholipids. This compound, synthesized as 2,2'-dotriacontanedioylbis(1-palmitoyl-sn-glycero-3-phosphocholine), forms planar membranes upon sonication in water, demonstrating its potential in the creation of unique lipid structures (Yamauchi, Togawa, & Kinoshita, 1996).
Solidification Point Curves of Binary Acid Mixtures
Research on the solidification-point curves of binary acids, including dotriacontanedioic acid, highlights its significance in the study of long-chain fatty acids. This research can find applications in identifying and estimating fatty acids in various substances, such as glyceride oils and waxes (Schuette, Roth, & Christenson, 1945).
Polymer Engineering and Science
Dotriacontanedioic acid plays a role in the study of isotactic polypropylene crystallization in polymer engineering. Research demonstrates its use in investigating the crystallization kinetics and the effect of various variables on the crystallization mechanism (Lim & Lloyd, 1993).
Tobacco Smoke Particulate Matter Deposition
In biomedical research, dotriacontanedioic acid has been used as a marker in the study of tobacco smoke particulate matter deposition in lungs. This application illustrates its use in exploring the health impacts of tobacco smoke (Bibby, Gilpin, Macdonald, & Boardman, 1978).
Microporous Membrane Formation
The compound is used in the production of microporous polypropylene films, playing a critical role in determining the morphology of these films. This application is significant in the field of materials science and engineering (Mcguire, Lloyd, & Lim, 1993).
Molecular Orientation and Chain Conformation
Dotriacontanedioic acid is used to study the molecular orientation and hydrocarbon chain conformation of symmetric long-chain bolaamphiphiles at the air-water interface. This research provides insights into molecular interactions and structural properties of amphiphilic compounds (Meister et al., 2007).
Safety And Hazards
- Combustibility : Dotriacontanedioic acid is a combustible solid .
- Personal Protective Equipment : When handling, wear appropriate protective gear such as dust masks (N95) , eyeshields, and gloves.
Future Directions
Research on dotriacontanedioic acid could explore:
- Biological Applications : Investigate potential applications in drug delivery or as surfactants.
- Materials Science : Explore its use in coatings, lubricants, or polymers.
properties
IUPAC Name |
dotriacontanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c33-31(34)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(35)36/h1-30H2,(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDBIXJUHHOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550654 | |
Record name | Dotriacontanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dotriacontanedioic acid | |
CAS RN |
14604-28-5 | |
Record name | Dotriacontanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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